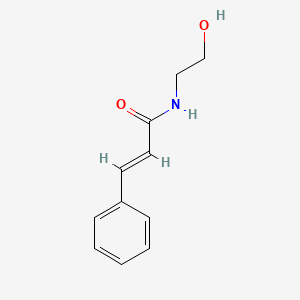

N-(2-Hydroxyethyl)-3-phenylpropenamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCTXCOERRNGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046404 | |

| Record name | Idrocilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6961-46-2 | |

| Record name | Idrocilamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6961-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idrocilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparations of Idrocilamide

Established Synthetic Routes and Optimizations

Initial synthetic strategies for Idrocilamide often employed multi-step sequences utilizing organic solvents. These methods typically involved the activation of cinnamic acid followed by reaction with ethanolamine (B43304).

Early protocols for Idrocilamide synthesis frequently involved multi-step reactions. One common approach involved the esterification of cinnamic acid, followed by an amidation reaction with ethanolamine. These methods often utilized hazardous organic solvents such as dichloromethane (B109758) (CH₂Cl₂) and tetrahydrofuran (B95107) (THF). For instance, some protocols described the esterification of cinnamic acid followed by amidation with ethanolamine using these solvents. The use of such solvents, classified as non-green due to their toxicity and environmental persistence, necessitated extensive post-reaction purification and generated significant waste. The inclusion of substances like sodium carbonate (Na₂CO₃) in methanol (B129727) further complicated these methods, requiring neutralization steps and contributing to higher stoichiometric factors.

Another multi-step procedure involved starting from cinnamic acid, activating it in the presence of thionyl chloride to produce cinnamoyl chloride, which was then treated with ethanolamine. researchgate.net Direct treatment of cinnamoyl chloride with ethanolamine in CH₂Cl₂ followed by alkaline treatment using aqueous sodium carbonate or triethylamine (B128534) has also been reported to yield Idrocilamide in good yield. researchgate.net

Direct synthesis of N-(hydroxyalkyl)cinnamamides, including Idrocilamide, from cinnamates and aminoalcohols in the presence of a base like sodium carbonate has been reported. researchgate.net This protocol is described as highly regioselective, yielding primarily N-acylated products through the 1,2-addition of aminoalcohols to cinnamates, with yields reported up to 99%. researchgate.net

The direct treatment of cinnamic acid with ethanolamine under different conditions has also been documented as a route to Idrocilamide. researchgate.net Some conditions reported include using methylchloroformate and triethylamine in CH₂Cl₂ at room temperature, yielding Idrocilamide in 82%. researchgate.net Similar conditions have yielded 75%. researchgate.net The reaction between cinnamic acid and ethanolamine conducted in the presence of sulfuric acid has furnished Idrocilamide with a 68% yield. researchgate.net

Two aminolysis reactions starting from ethyl and methyl cinnamates in the presence of ethanolamine have also been reported. researchgate.net The reaction starting from ethyl cinnamate (B1238496) provided the amide in 53% yield. researchgate.net

Multi-Step Synthetic Sequences (e.g., Esterification, Amidation)

Advanced and Sustainable Synthetic Approaches

Recent advancements in the synthesis of Idrocilamide have focused on developing more eco-friendly and sustainable methods, often involving catalytic approaches and solvent-free conditions.

Environmentally friendly approaches for the synthesis of Idrocilamide have been explored, involving solvent-free aminolysis reactions catalyzed by zinc-containing species. researchgate.netnih.govresearchgate.net These catalysts can include ZnCl₂, montmorillonite (B579905) K10 (MK10) impregnated with ZnCl₂, or eco-catalysts. researchgate.netnih.govresearchgate.net This synthetic strategy represents a greener route to Idrocilamide. researchgate.netnih.gov

The transition to solvent-free synthesis has been a key aspect of developing more sustainable methods for producing Idrocilamide. researchgate.netmdpi.comrepec.org Solvent-free conditions have been successfully employed in the aminolysis reaction of methyl cinnamate with 2-aminoethanol catalyzed by biosourced catalysts. mdpi.com This approach aligns with green chemistry principles by minimizing or eliminating the use of traditional organic solvents, which reduces waste and environmental impact. mdpi.com Solvent-free methods have shown comparable batch yields (70–75%) to laboratory results in pilot-scale studies.

Innovative research has leveraged phytoremediation byproducts to create sustainable catalysts for Idrocilamide synthesis. researchgate.netmdpi.comrepec.org For example, ryegrass (Lolium perenne L.) cultivated on metal-contaminated soils can accumulate metals like zinc, copper, iron, manganese, and aluminum in its shoots. mdpi.comrepec.orggrafiati.comrsc.org These metal-enriched shoots can be processed into eco-catalysts, such as Ecocat2, which are prepared via thermal activation and supported on materials like montmorillonite K10. researchgate.netnih.govmdpi.com

These biosourced catalysts exhibit catalytic activity comparable to traditional catalysts like ZnCl₂ in the solvent-free synthesis of Idrocilamide. researchgate.net A significant advantage of these eco-catalysts is their reusability over multiple reaction cycles. researchgate.netmdpi.com For instance, Ecocat2 has demonstrated reusability over five consecutive reaction cycles. researchgate.net The use of Ecocat2 in solvent-free syntheses has achieved a 69.9% yield of Idrocilamide. mdpi.comrepec.orggrafiati.com This approach not only provides a sustainable route to Idrocilamide but also offers a method for valorizing contaminated biomass, aligning with circular economy principles. mdpi.com

The use of biosourced catalysts in solvent-free protocols has also led to improved green chemistry metrics compared to traditional methods. The atom economy of synthesis using biosourced catalysts in solvent-free conditions has been reported to be 85.7%, a significant improvement from 53.9% in traditional methods. The E-factor, a measure of waste, decreased from 0.88 in THF-based methods to 0.17 in green syntheses.

| Synthetic Method | Key Reagents/Conditions | Solvent(s) Used | Reported Yield (%) | Green Metrics (Atom Economy / E-factor) | Catalyst (if applicable) | Source(s) |

| Multi-Step (Esterification followed by Amidation) | Cinnamic acid, Ethanolamine, Activation agents | Dichloromethane, Tetrahydrofuran, Methanol | Not specified | 53.9% / 0.88 | Sodium carbonate (in some variations) | |

| Multi-Step (via Cinnamoyl Chloride) | Cinnamic acid, Thionyl chloride, Ethanolamine, Alkaline treatment | Dichloromethane | Good yield | Not specified | Sodium carbonate or Triethylamine | researchgate.net |

| Direct Reaction (Cinnamates and Aminoalcohols) | Cinnamate, Aminoalcohol | Not specified | Up to 99% | Not specified | Sodium carbonate | researchgate.net |

| Direct Reaction (Cinnamic acid and Ethanolamine) | Cinnamic acid, Ethanolamine, Methylchloroformate, Triethylamine | Dichloromethane | 82%, 75% | Not specified | Triethylamine | researchgate.net |

| Direct Reaction (Cinnamic acid and Ethanolamine) | Cinnamic acid, Ethanolamine, Sulfuric acid | Not specified | 68% | Not specified | Sulfuric acid | researchgate.net |

| Aminolysis of Cinnamates | Ethyl or Methyl cinnamate, Ethanolamine | Not specified | 53% (ethyl cinnamate) | Not specified | Not specified | researchgate.net |

| Eco-Friendly Catalytic Aminolysis (Solvent-Free) | Methyl cinnamate, 2-aminoethanol, 70 °C, 24 h | Solvent-free | 69.9%, 70-75% | 85.7% / 0.17 | Zinc-containing species (ZnCl₂, MK10+ZnCl₂, Eco-catalysts like Ecocat2) | researchgate.netnih.govresearchgate.netmdpi.comrepec.orggrafiati.com |

Solvent-Free Reaction Conditions in Idrocilamide Synthesis

Industrial-Scale Preparation Methods

The industrial-scale preparation of Idrocilamide has evolved significantly, driven by the need for efficient, cost-effective, and environmentally sustainable processes. Early synthetic routes, while effective at a laboratory scale, often relied on methodologies involving hazardous organic solvents and multi-step reactions, posing challenges for large-scale manufacturing in terms of waste generation, purification complexity, and safety.

Initial synthetic routes for Idrocilamide frequently employed hazardous organic solvents such as dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF). These methods typically involved multiple steps, including the esterification of cinnamic acid followed by amidation with ethanolamine. The use of such solvents, classified as non-green due to their toxicity and environmental persistence, necessitated extensive post-reaction purification processes and resulted in the generation of considerable waste.

More recent developments have focused on the transition to solvent-free synthesis, which holds significant implications for industrial scalability. This approach aligns with green chemistry principles by minimizing or eliminating the need for solvents, thereby reducing waste and simplifying downstream processing. The core reaction in many of these newer methods involves the aminolysis of methyl cinnamate with 2-aminoethanol. mdpi.com

A key aspect of enhancing the industrial viability of Idrocilamide synthesis has been the exploration and implementation of efficient catalytic systems. Biosourced catalysts, derived from sources such as metal-accumulating plants, have shown promise in promoting the solvent-free aminolysis reaction. mdpi.comresearchgate.netgrafiati.comresearchgate.net For instance, catalysts prepared from the aerial parts of Lolium perenne L. grown on contaminated soils have been investigated. researchgate.net These biosourced catalysts, particularly those subjected to thermal activation, can exhibit comparable activity to traditional metal catalysts like ZnCl₂ while offering the significant advantage of reusability over multiple reaction cycles. researchgate.netresearchgate.net Studies have demonstrated that certain biosourced catalysts can be reused over five consecutive reaction cycles without observable catalyst deactivation. researchgate.net

The adoption of solvent-free methods utilizing efficient catalysts has led to notable improvements in key industrial metrics such as atom economy and the environmental factor (E-factor). The atom economy, a measure of the incorporation of reactants into the final product, has been shown to improve significantly in solvent-free protocols using biosourced catalysts compared to traditional methods. Similarly, the E-factor, which quantifies the mass of waste generated per unit mass of product, has decreased substantially with the implementation of greener synthetic routes.

Pilot-scale studies have indicated that solvent-free methods can achieve batch yields comparable to laboratory results, typically in the range of 70-75%. The use of specific biosourced catalysts in solvent-free syntheses has been reported to achieve yields around 69.9% with a stoichiometric factor of 1.00, indicating efficient reactant utilization. grafiati.com These solvent-free methods can operate at moderate temperatures, such as 70°C, which can contribute to energy efficiency in large-scale production.

The integration of continuous flow reactors is also compatible with the exothermic nature of aminolysis reactions in solvent-free systems. Continuous flow processing can enhance heat and mass transfer, potentially leading to higher throughput and more consistent product quality on an industrial scale.

While promising, the scalability of some of the newer biosourced catalyst methods still requires further investigation, particularly regarding the long-term recyclability and performance of the catalysts in large-scale or semi-industrial processes. mdpi.com Theoretical calculations based on current studies suggest that a certain mass of catalyst-containing material (e.g., contaminated ashes) would be required per unit mass of Idrocilamide produced in a single run. mdpi.com

The transition to these greener, solvent-free, and potentially continuous processes represents a significant step towards more sustainable and efficient industrial production of Idrocilamide.

Comparison of Synthetic Method Metrics

| Method | Solvents Used | Atom Economy (%) | E-Factor | Typical Yield (%) | Catalyst Reusability |

| Traditional (e.g., THF-based) | THF, CH₂Cl₂ (Hazardous) | 53.9 | 0.88 | Not specified | Not applicable |

| Solvent-Free (with Biosourced Catalyst Ecocat2) | None | 85.7 | 0.17 | 69.9 - 75 | Yes (e.g., 5 cycles) |

Note: Data compiled from various sources and may represent different specific reaction conditions. researchgate.netgrafiati.com

Chemical Reactivity, Derivatization, and Degradation Pathways of Idrocilamide

Comprehensive Analysis of Idrocilamide Chemical Reactions

Idrocilamide can undergo various chemical transformations characteristic of its functional groups. These include reactions at the amide linkage, the hydroxyl group, and the carbon-carbon double bond.

Oxidative Transformations and Derived Products

Oxidation of Idrocilamide can occur under specific conditions, potentially leading to modifications of its functional groups. fishersci.sempg.de Forced degradation studies involving oxidative stress, such as treatment with 50% H₂O₂, have been conducted to understand its stability profile. iarc.frfishersci.cauni.lu One identified degradation product resulting from oxidative conditions is 3-(3-phenylacryloylamino)propionic acid. nih.gov This suggests that oxidation may occur on the ethylamide chain.

Reductive Modifications and Derived Forms

Reduction reactions are capable of converting Idrocilamide into reduced forms. mpg.de While specific reducing agents and the resulting products for Idrocilamide are not extensively detailed in the available literature, reduction of the amide group could potentially yield amine derivatives. mpg.de The α,β-unsaturated double bond is also a potential site for reduction.

Nucleophilic and Electrophilic Substitution Reactions

Idrocilamide has the potential to participate in substitution reactions where functional groups are replaced by other moieties. mpg.de The amide nitrogen and the hydroxyl oxygen are potential sites for nucleophilic attack or for reaction with electrophiles, depending on the reaction conditions. Studies involving reactions with reagents like NBD-Cl in alkaline media suggest possible nucleophilic involvement of Idrocilamide. uni.lu However, detailed information on specific nucleophilic or electrophilic substitution reactions and their derived products for Idrocilamide is limited.

Hydrolytic Stability and Esterification Reactions

Hydrolysis is a significant degradation pathway for Idrocilamide due to the presence of the amide linkage. Under both acidic and alkaline conditions, Idrocilamide undergoes hydrolysis. fishersci.senih.govmetabolomicsworkbench.orgmpg.de This reaction cleaves the amide bond, yielding cinnamic acid and ethanolamine (B43304) (also referred to as 2-aminoethanol). fishersci.senih.govmetabolomicsworkbench.org

| Hydrolysis Condition | Products Formed |

| Acidic | Cinnamic acid, Ethanolamine nih.govmetabolomicsworkbench.org |

| Alkaline | Cinnamic acid, Ethanolamine nih.govmetabolomicsworkbench.org |

Controlled Degradation Studies and Pathway Elucidation

Controlled degradation studies, often referred to as forced degradation, are conducted to understand the inherent stability of a drug substance and to identify its degradation pathways and products under various stress conditions. For Idrocilamide, these studies have included investigations into its behavior under acidic and alkaline hydrolysis, as well as oxidative stress. iarc.frfishersci.cauni.lu

Investigation of Acidic and Alkaline Induced Degradation

Investigations into the acidic and alkaline induced degradation of Idrocilamide have consistently shown that hydrolysis of the amide group is the primary degradation pathway under these conditions. nih.govmetabolomicsworkbench.orgmpg.de

Under both acidic (e.g., 1 M HCl) and alkaline (e.g., 1 M NaOH) conditions, Idrocilamide degrades to produce cinnamic acid and ethanolamine. iarc.frfishersci.cauni.lunih.govmetabolomicsworkbench.org The degradation patterns and products are reported to be similar under both acidic and alkaline stress, emphasizing the susceptibility of the amide linkage to hydrolysis. metabolomicsworkbench.orgmpg.de

Research has also explored the kinetics of alkaline degradation, indicating that the process can follow pseudo first-order kinetics within certain temperature ranges (e.g., 50-90°C). nih.gov

Proposed mechanisms for the hydrolytic degradation suggest that in alkaline medium, the carboxylate ion of cinnamic acid may displace ethanolamine from Idrocilamide, potentially leading to the formation of a dimer product. mpg.de A different route for dimer formation in acidic medium has also been proposed. mpg.de

While hydrolysis is significant, studies have indicated that the extent of degradation can vary depending on the specific conditions. For instance, more extensive degradation of Idrocilamide was observed in alkaline medium compared to acidic medium in some forced degradation studies. iarc.fr

Table: Primary Degradation Products of Idrocilamide under Acidic and Alkaline Conditions

Assessment of Oxidative Degradation Behavior

The oxidative degradation behavior of Idrocilamide has been investigated through forced degradation studies. Forced degradation is a process designed to generate degradation products under conditions more severe than accelerated stability studies, providing insight into the intrinsic stability of a molecule and its degradation pathways. nih.govmedcraveonline.com

Studies have subjected Idrocilamide to various stress conditions, including oxidative decomposition using agents such as hydrogen peroxide. researchgate.netpleiades.onlineresearchgate.net Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies. medcraveonline.com

Research findings indicate that Idrocilamide undergoes oxidative degradation under specific conditions. For example, one study utilized 50% H₂O₂ for oxidative decomposition. researchgate.netpleiades.onlineresearchgate.net The products formed under these oxidative stress conditions were investigated using techniques such as Liquid Chromatography (LC). researchgate.netpleiades.onlineresearchgate.net

While extensive degradation was observed under alkaline conditions and thermal stress in some studies, minimum degradation was reported under oxidative stress in one instance using a C-8 column and a specific mobile phase composition researchgate.net. However, other research specifically investigated accelerated oxidative degradation using an LC method. researchgate.netpleiades.onlineresearchgate.net

Degradation products resulting from oxidative stress have been identified using analytical techniques like Infrared (IR) and Mass Spectrometry (MS), which aids in outlining the possible degradation pathway. researchgate.netpleiades.onlineresearchgate.net

Although specific detailed data tables showing the extent of oxidative degradation under varying conditions or the structures of oxidative degradation products were not extensively available in the immediate search results, the literature confirms that oxidative degradation is a relevant degradation pathway for Idrocilamide and has been studied using forced degradation protocols and chromatographic methods. researchgate.netpleiades.onlineresearchgate.net

| Stress Condition | Oxidizing Agent | Concentration | Analytical Method | Key Findings | Source |

| Oxidative Decomposition | Hydrogen Peroxide | 50% | LC, IR, MS | Degradation products formed; pathway outlined. | researchgate.netpleiades.onlineresearchgate.net |

| Oxidative Stress | Not specified | Not specified | LC (C-8 column) | Minimum degradation observed. | researchgate.net |

Further detailed research findings on the specific rates and extent of oxidative degradation under different conditions (e.g., varying concentrations of oxidizing agents, temperature, presence of catalysts) and comprehensive identification and characterization of all oxidative degradation products would provide a more complete understanding of Idrocilamide's oxidative stability.

Pharmacological Mechanisms of Action and Molecular Target Identification of Idrocilamide

Cellular and Subcellular Modulations of Muscle Contractility

Idrocilamide exerts significant influence on the mechanisms governing muscle contraction and relaxation at the cellular and subcellular levels. Its actions directly impact calcium handling within muscle fibers and the intricate process of excitation-contraction coupling.

Regulation of Intracellular Calcium Dynamics (e.g., Sarcoplasmic Reticulum Calcium Release)

Intracellular calcium concentration is a critical determinant of muscle contractility, with the sarcoplasmic reticulum (SR) serving as a primary reservoir for calcium storage and release. Muscle contraction is triggered by an increase in intracellular calcium, often released from the SR in response to depolarization aatbio.comsemanticscholar.org. Idrocilamide has been shown to act intracellularly by decreasing the release of calcium from the sarcoplasmic reticulum ncats.ionih.govcdnsciencepub.com. This reduction in SR calcium release contributes to a decrease in muscle tension smolecule.com. Studies on rat soleus muscle fibers have demonstrated that Idrocilamide decreases the amplitude of tension, consistent with an effect on intracellular calcium dynamics nih.govcdnsciencepub.com.

Mechanisms of Excitation-Contraction Coupling Inhibition

Excitation-contraction coupling (ECC) is the physiological process linking electrical excitation of the muscle fiber membrane to the activation of contractile machinery, largely mediated by calcium signaling nih.gov. Idrocilamide interferes with this process patsnap.com. A key mechanism identified involves the facilitation of the voltage-dependent inactivation of the voltage sensor responsible for excitation-contraction coupling ncats.ionih.govcdnsciencepub.com. This action modulates the communication between the sarcolemma and the sarcoplasmic reticulum, thereby inhibiting the cascade of events that leads to muscle contraction.

Impact on Calcium Channel Functionality and Influx Inhibition

Idrocilamide influences the function of calcium channels within muscle cells patsnap.com. It has been reported to inhibit the influx of calcium ions, which plays a pivotal role in the excitation-contraction coupling process patsnap.com. This blockade of calcium ion influx contributes to the alleviation of muscle rigidity and pain by reducing the contractile response of muscle fibers patsnap.com.

Voltage-Dependent Inactivation of Muscle Excitability Sensors

Muscle excitability is tightly controlled by voltage-sensitive proteins, including ion channels that act as sensors of membrane potential changes. Idrocilamide facilitates the voltage-dependent inactivation of the voltage sensor involved in excitation-contraction coupling ncats.ionih.govcdnsciencepub.com. This effect is dependent on the external calcium concentration, with higher concentrations leading to greater drug effectiveness in facilitating this inactivation nih.govcdnsciencepub.com. This modulation of voltage-dependent inactivation contributes to the depressant effect of Idrocilamide on muscle tension nih.gov.

Central Nervous System (CNS) Modulatory Actions

In addition to its direct effects on muscle fibers, Idrocilamide also acts centrally on the nervous system to exert its muscle relaxant effects patsnap.compatsnap.com.

Influence on Motor Neuron Activity and Nerve Impulse Transmission

Idrocilamide targets the central nervous system, influencing motor neurons that control muscle activity patsnap.com. By modulating the transmission of nerve impulses, it can effectively reduce muscle tone and involuntary muscle contractions patsnap.com. The drug enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to a reduction in the excitability of neurons and consequently, a decrease in muscle spasticity patsnap.com. Modulating GABAergic transmission allows Idrocilamide to dampen the overactive reflexes that often cause muscle spasms patsnap.com.

Research indicates that Idrocilamide exerts a direct depressant effect on mechanical tension in rat soleus muscle fibers ncats.ioncats.io. Studies have shown that it can inhibit muscle twitch and tetanic tension in skeletal muscles, indicating its potential as a central muscle relaxant .

Interactions with Xenobiotic Metabolism and Pharmacokinetic Implications

The metabolic pathways of Idrocilamide primarily involve the liver patsnap.com. The drug is broken down into various metabolites, some of which may contribute to its therapeutic effects patsnap.com.

Idrocilamide has been reported to be a potent inhibitor of the metabolism of caffeine (B1668208) ncats.iowikipedia.orgwikidoc.orgncats.ionih.govnih.govmedchemexpress.com. Concomitant administration of Idrocilamide greatly alters the pharmacokinetics of caffeine nih.gov. In studies involving healthy volunteers, Idrocilamide inhibited the biotransformation of caffeine and increased its half-life significantly nih.gov. This inhibition of caffeine metabolism can lead to the abnormal accumulation of caffeine, particularly in regular consumers of caffeine-containing products nih.gov. The polycyclic aromatic hydrocarbon-inducible cytochrome P450 (CYP) 1A2 participates in the metabolism of caffeine, and Idrocilamide has been reported as a potent inhibitor of this isoenzyme nih.gov.

Modulating drug metabolism by influencing enzyme activity is a critical area of study in biochemical pharmacology numberanalytics.com. Idrocilamide's interaction with metabolic enzymes, specifically its inhibitory effect on CYP1A2, exemplifies how a compound can affect the disposition of other substances metabolized by the same enzyme nih.gov. Pharmacokinetic interactions at the CYP1A2 enzyme level can have significant clinical implications, potentially leading to toxic effects during concomitant administration of substances metabolized by this enzyme nih.gov. Enzyme inhibitors like ketoconazole (B1673606) can increase the levels of drugs metabolized by those enzymes, potentially raising the risk of side effects patsnap.com.

Preclinical Biological Investigations and in Vitro/in Vivo Research Models of Idrocilamide

In Vitro Studies on Isolated Muscle Preparations

In vitro studies using isolated muscle preparations have been instrumental in elucidating the direct effects of idrocilamide on muscle contractility. The rat soleus muscle, a slow-twitch muscle, has been a common model in these investigations.

Analysis of Twitch and Tetanic Tension Inhibition (e.g., Rat Soleus Muscle Fibers)

Studies on isolated rat soleus muscle fibers have demonstrated that idrocilamide exerts a direct depressant effect on mechanical tension nih.govncats.io. At concentrations ranging from 10⁻⁶ to 5 x 10⁻⁴ M, idrocilamide simultaneously inhibited the amplitude of muscle twitch, the maximum rate of tension development, and the maximum rate of relaxation nih.gov. Tetanic tension, elicited by stimulation at 100 Hz for 1 second, was also inhibited by idrocilamide in concentrations ranging from 10⁻⁵ to 10⁻⁴ M, with the extent of inhibition being comparable to that observed for twitch tension at these concentrations nih.gov. This indicates a direct myorelaxant effect on the muscle fibers nih.gov.

Response to Potassium-Induced and Voltage Clamp-Induced Contractions

Idrocilamide has been shown to suppress contractions induced by potassium depolarization and those elicited under voltage-clamp conditions by long-lasting depolarizations in rat soleus muscle fibers medchemexpress.com. The inhibitory effect of idrocilamide at a concentration of 5 x 10⁻⁵ M was found to be significantly stronger on potassium-induced and voltage clamp-induced contractures compared to its effect on twitch and tetanic tension nih.gov. Under voltage-clamp conditions in cut-end fibers, intracellular application of 50 µM idrocilamide decreased tension amplitude by approximately 25% nih.gov. Idrocilamide also influenced the strength-duration curves for mechanical threshold, increasing both the rheobasic potential and the steepness of the curve nih.gov. The spontaneous relaxation of potassium-induced contractures was also accelerated by idrocilamide nih.gov. These findings suggest that idrocilamide affects excitation-contraction coupling nih.gov.

Experimental Setup for Caffeine-Induced Contracture Studies

Studies investigating the effects of idrocilamide on caffeine-induced contractures in rat soleus muscle fibers have also been conducted ncats.ionih.gov. A typical experimental setup involves isolating small bundles of muscle fibers (5-15 fibers) from rat soleus muscles ncats.io. These preparations are commonly stimulated in a control solution to ensure viability before experiments ncats.io. Caffeine (B1668208) contractures are elicited by adding caffeine to the bathing medium, often at a final concentration of 6 mM ncats.ionih.gov. This concentration allows for repetitive contractures without damaging the fibers ncats.io. The sensitivity of the muscle bundles to caffeine is typically checked before applying idrocilamide ncats.io. Idrocilamide at 50 µM has been shown to inhibit contractures induced by 6 mM caffeine by about 25% when applied intracellularly nih.gov. The drug did not appear to affect the repriming of caffeine contractures, suggesting that internal calcium recycling was not significantly impacted nih.gov.

Anti-inflammatory Properties in Experimental Systems

Beyond its muscle relaxant effects, idrocilamide and its derivatives have been investigated for their anti-inflammatory properties using experimental models.

Evaluation in Established Inflammatory Models

Idrocilamide is reported to possess anti-inflammatory actions and has been used as a topical treatment for muscular pain, indicating its evaluation in models relevant to inflammation medkoo.comwikipedia.org. While specific detailed findings for the parent compound in established in vivo inflammatory models like carrageenan-induced edema or TPA-induced inflammation were not extensively detailed for idrocilamide itself in the provided results, these models are commonly used to evaluate anti-inflammatory agents scielo.org.mxresearchgate.net. Research has explored the anti-inflammatory potential of synthesized idrocilamide derivatives researchgate.netnih.govresearchgate.net.

Modulation of Macrophage Migration and Reactive Oxygen Species (ROS) Production (for select derivatives)

Investigations into the anti-inflammatory properties of idrocilamide derivatives have included evaluating their effects on macrophage function researchgate.netnih.govresearchgate.net. Synthesized derivatives were assessed for their impact on reactive oxygen species (ROS) generation from macrophages and on macrophage migration researchgate.netnih.govresearchgate.net. Some idrocilamide derivatives (specifically molecules 2-4, 6, and 9 mentioned in one study) displayed antioxidant properties by preventing ROS production from macrophages researchgate.netnih.govresearchgate.net. Furthermore, these derivatives (molecules 2-4, 6, and 9) also demonstrated anti-inflammatory properties by reducing the migration of macrophages between epithelial cells in response to Candida albicans researchgate.netnih.govresearchgate.net. Notably, the parent compound, idrocilamide (molecule 1 in that study), did not show any significant effect on macrophage migration researchgate.netnih.govresearchgate.net. This suggests that modifications to the idrocilamide structure can lead to enhanced anti-inflammatory effects related to modulating macrophage activity researchgate.netnih.govresearchgate.net.

Experimental Design and Methodological Rigor in Preclinical Research

Rigorous experimental design and adherence to established methodological standards are paramount in preclinical research to ensure the reliability and reproducibility of findings. This is particularly important in in vivo studies using animal models, where numerous variables can influence outcomes.

Utilization of Animal Models for Investigating Biological Effects

Animal models serve as vital tools in preclinical investigations to explore the biological effects of compounds like Idrocilamide within a complex living system. These models allow researchers to study pharmacokinetics, pharmacodynamics, and potential efficacy and safety aspects.

In the context of Idrocilamide, preclinical investigations have utilized animal tissues and potentially live animals to assess its properties. For instance, studies have examined the direct depressant effect of Idrocilamide (referred to as LCB29) on the mechanical tension of rat soleus muscle fibers. medkoo.com This type of research, while potentially using tissue isolated from an animal, provides insights into the compound's direct effects on muscle tissue.

Furthermore, pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of Idrocilamide have been conducted in animal models, including rabbits. isciii.es These studies are essential for understanding how the compound is processed by a living organism over time.

While specific detailed findings on Idrocilamide's efficacy in widely used in vivo animal models for muscle relaxation (such as the rota-rod test) or inflammation (such as carrageenan-induced edema or TPA models) were not extensively detailed in the provided information, these models are commonly employed in the broader field of preclinical research for evaluating compounds with similar purported activities. The rota-rod test, for example, is a standard method for evaluating skeletal muscle relaxant action by assessing an animal's ability to remain on a revolving rod. scielo.br Similarly, models involving induced inflammation are used to evaluate anti-inflammatory agents. researchgate.netnih.govplos.orgmdpi.com The selection of an appropriate animal model is crucial and should consider the specific biological effect being investigated and the translatability of the findings to humans. oup.comwikipedia.orgresearchgate.net

Methodological Standards for Reproducibility in In Vivo Studies

Ensuring the reproducibility of results from in vivo preclinical studies is a significant focus in contemporary research. Methodological rigor is essential to achieve this goal and enhance the translatability of findings.

Adherence to guidelines such as Good Laboratory Practice (GLP) provides a foundational framework for the conduct of preclinical studies. nih.gov GLP regulations outline minimum basic requirements covering various aspects of the research process, including study conduct, personnel qualifications, facility standards, equipment calibration, written protocols, standard operating procedures, comprehensive study reports, and a system for quality assurance oversight. nih.gov Implementing such standards helps to minimize variability and increase the reliability of the data generated.

Factors influencing reproducibility in animal studies include the genetic diversity of the animal strains used, environmental conditions within laboratories, and specific details of the experimental protocols. nih.gov Studies suggest that while within-study standardization is common, incorporating a degree of heterogeneity in study samples, such as variations in age or housing conditions, or conducting multi-laboratory studies, can potentially improve the reproducibility and external validity of findings. nih.govresearchgate.net

Key aspects of methodological rigor aimed at improving reproducibility in in vivo studies include:

Clear and Detailed Protocols: Well-defined protocols for animal handling, administration of the test substance, observation, and data collection are critical to ensure consistency within and across studies.

Appropriate Animal Model Selection: Choosing the most relevant animal model that recapitulates aspects of the human condition being studied is vital for the translatability and reproducibility of results. oup.comwikipedia.orgresearchgate.net

Adequate Sample Size and Statistical Analysis: Employing appropriate statistical methods and ensuring sufficient animal numbers are used to provide adequate statistical power to detect meaningful effects and reduce the likelihood of false positives or negatives. oup.com

Blinding and Randomization: Implementing blinding of researchers to treatment groups and randomizing animals to different study groups helps to minimize bias.

Comprehensive Reporting: Detailed reporting of experimental procedures, animal characteristics, and results, following guidelines such as the Consolidated Standards of Animal Experiment Reporting (CONSAERT), allows other researchers to evaluate and potentially replicate the study. researchgate.net

Structure Activity Relationship Sar Studies and Analogue Development of Idrocilamide

Rational Design and Synthesis of Idrocilamide Analogues and Derivatives

The rational design and synthesis of idrocilamide analogues and derivatives involve modifying the core structure to investigate the impact of these changes on biological activity. This process is crucial for optimizing desired properties and understanding the molecular basis of idrocilamide's effects.

Strategies for Modifying the Idrocilamide Core Structure

Strategies for modifying the idrocilamide core structure typically focus on alterations to the phenyl ring, the amide linkage, and the hydroxyethyl (B10761427) chain. These modifications can include substitutions, additions, or deletions of chemical groups. For instance, variations in the aromatic ring substituents can influence lipophilicity, electronic distribution, and steric interactions, all of which can impact binding to biological targets. drughunter.com Modifications to the amide group can affect hydrogen bonding capabilities and metabolic stability. The hydroxyethyl tail can be altered in length, branching, or by introducing different functional groups to modulate solubility, membrane permeability, and interactions with active sites.

Traditional synthetic routes for idrocilamide have involved multi-step reactions utilizing organic solvents like dichloromethane (B109758) and tetrahydrofuran (B95107). researchgate.net More environmentally friendly approaches, such as solvent-free aminolysis reactions catalyzed by zinc-containing species or eco-catalysts derived from plants, have been explored to provide greener synthetic routes to idrocilamide and its derivatives. researchgate.netresearchgate.netnih.govresearchgate.net These methods aim to improve atom economy and reduce waste generation compared to traditional methods.

Synthesis of Derivatives with Targeted Enhanced Properties (e.g., Antioxidant, Anti-inflammatory)

The synthesis of idrocilamide derivatives is often targeted at enhancing specific pharmacological properties, such as antioxidant or anti-inflammatory activities. Research has shown that certain synthesized derivatives of idrocilamide exhibit improved antioxidant and anti-inflammatory effects compared to the parent compound. researchgate.netnih.govresearchgate.netresearchgate.net

For example, a study involving novel amide derivatives demonstrated that while parent idrocilamide did not show significant anti-inflammatory effects in a macrophage migration assay, several synthesized derivatives (specifically molecules 2-4, 6, and 9 from that study) significantly reduced macrophage migration, indicating enhanced anti-inflammatory properties. researchgate.netnih.govresearchgate.netresearchgate.net These derivatives were also evaluated for their effect on reactive oxygen species (ROS) generation and displayed antioxidant properties by preventing ROS production. researchgate.netnih.govresearchgate.netresearchgate.net This suggests that specific modifications to the idrocilamide structure can lead to compounds with improved antioxidant and anti-inflammatory profiles.

The synthesis of such derivatives often involves aminolysis reactions and the use of various catalysts to facilitate the formation of the amide bond and introduce desired substituents. researchgate.netresearchgate.netnih.govresearchgate.net The exploration of different synthetic methodologies, including environmentally friendly approaches, is an ongoing area of research in developing idrocilamide analogues with targeted properties. researchgate.netresearchgate.netnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Amide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the structural properties of compounds with their biological activities. collaborativedrug.comnih.govtandfonline.com This is particularly valuable in the study of amide derivatives, including those related to idrocilamide, for predicting inhibitory effects and other biological activities. nih.govresearchgate.netnih.gov

Predictive Models for Inhibitory Effects and Biological Activities

QSAR models are developed to predict the biological activity of new or untested amide derivatives based on the structural features of known compounds and their measured activities. collaborativedrug.comnih.govtandfonline.com These models can help prioritize compounds for synthesis and biological testing, accelerating the drug discovery process. nih.gov For amide derivatives, QSAR models have been used to predict various activities, such as xanthine (B1682287) oxidase inhibition and antitumor activity. nih.govresearchgate.netnih.govnih.gov

Studies have employed both linear and non-linear methods to establish QSAR models for amide derivatives. nih.govresearchgate.netnih.gov For instance, models predicting the inhibitory effect of amide derivatives on xanthine oxidase have been developed using linear regression, support vector regression (SVR), and random forest (RF) regression. nih.govresearchgate.netnih.gov The performance of these models is typically evaluated using metrics like the correlation coefficient (R²) and root mean square error (RMSE), often employing cross-validation techniques like leave-one-out cross-validation (LOOCV) to ensure robustness. nih.govresearchgate.netnih.gov

Descriptor Selection and Machine Learning Applications in QSAR

Descriptor selection is a critical step in QSAR modeling, involving the identification of molecular descriptors that best capture the structural features relevant to the biological activity. nih.govtandfonline.com These descriptors can include constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters. tandfonline.comscielo.br Various methods are used for descriptor selection, including heuristic methods and algorithms like XGBoost. nih.govresearchgate.netnih.gov

Machine learning techniques are increasingly applied in QSAR modeling to build more accurate and predictive models, especially for complex datasets. nih.govresearchgate.netnih.govscielo.brscielo.br Algorithms such as Support Vector Regression (SVR) with different kernel functions (e.g., radial basis, polynomial, linear, or mixed kernels) and Random Forest (RF) regression have been successfully used in QSAR studies of amide derivatives. nih.govresearchgate.netnih.govscielo.br These methods can identify complex non-linear relationships between molecular structure and biological activity. nih.govresearchgate.netnih.gov The combination of appropriate descriptor selection methods and machine learning algorithms is essential for developing robust QSAR models that can accurately predict the biological activities of amide derivatives. nih.govresearchgate.netnih.govscielo.brscielo.br

Comparative Pharmacological and Mechanistic Profiling with Related Myorelaxants

Comparing the pharmacological profile and mechanism of action of idrocilamide with related myorelaxants provides valuable insights into its specific therapeutic properties and potential advantages. Idrocilamide belongs to the cinnamic acid amide class and shares functional similarities with other muscle relaxants. However, key distinctions exist in their mechanisms.

Idrocilamide is reported to exert its muscle relaxant effects through a multifaceted mechanism involving both intracellular and extracellular pathways. ncats.io It is believed to decrease sarcoplasmic reticulum calcium release intracellularly and facilitate the voltage-dependent inactivation of the voltage sensor for excitation-contraction coupling extracellularly. ncats.io Studies have demonstrated its ability to inhibit muscle twitch and tetanic tension in skeletal muscles and suppress potassium-induced contractions in rat soleus muscle fibers, indicating a direct depressant effect on muscle tension. ncats.io Additionally, idrocilamide has been shown to inhibit the metabolism of caffeine (B1668208). ncats.ionih.gov

In comparison, other muscle relaxants may have different primary mechanisms. For example, Decamethonium bromide is a depolarizing neuromuscular blocker that targets acetylcholine (B1216132) receptors. Denpidazone is classified as a muscle relaxant, and some muscle relaxants, like benzodiazepines, enhance the activity of gamma-aminobutyric acid (GABA) in the central nervous system. nih.govpatsnap.com The distinct mechanism of action of idrocilamide, involving calcium modulation and voltage-dependent inhibition, differentiates it from myorelaxants that primarily act on neurotransmitter receptors or metabolic pathways. ncats.ionih.govpatsnap.com This comparative profiling helps in understanding the unique pharmacological characteristics of idrocilamide within the broader class of muscle relaxants.

Distinctions from Other Classes of Muscle Relaxants (e.g., Decamethonium Bromide, Denpidazone)

Idrocilamide, a skeletal muscle relaxant belonging to the cinnamic acid amide class, exhibits key distinctions in its mechanism of action and administration route when compared to other muscle relaxants such as Decamethonium Bromide and Denpidazone.

Decamethonium Bromide is classified as a depolarizing neuromuscular blocking agent. wikipedia.orgdrugbank.com Its mechanism involves acting as an agonist at nicotinic acetylcholine receptors in the motor endplate, leading to sustained depolarization. wikipedia.orgdrugbank.com This prolonged depolarization prevents the normal response to acetylcholine release, thereby causing muscle paralysis. wikipedia.orgdrugbank.com Decamethonium was historically used clinically but is now primarily for research purposes. wikipedia.org

In contrast, Idrocilamide's mechanism of action is described as multifaceted. It is reported to act centrally on the nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. patsnap.com This central action reduces neuronal excitability and decreases muscle spasticity. patsnap.com Additionally, Idrocilamide influences calcium channels within muscle cells, inhibiting calcium ion influx and reducing the contractile response of muscle fibers. patsnap.comncats.io This dual action on both central neurotransmission and peripheral calcium channels differentiates it from the purely neuromuscular junction-blocking mechanism of Decamethonium Bromide. patsnap.com

While Denpidazone is also classified alongside Idrocilamide and Decamethonium Bromide under the same UNSPSC code, suggesting functional similarities as muscle relaxants, a notable distinction lies in their typical administration routes and associated systemic effects. Idrocilamide is commonly used as a topical cream, which is reported to reduce systemic side effects like drowsiness. wikipedia.org Denpidazone, often administered orally, and other oral muscle relaxants can frequently cause central nervous system-related adverse effects.

The distinct mechanisms—Idrocilamide's central GABAergic and peripheral calcium channel modulation versus Decamethonium Bromide's depolarizing neuromuscular blockade—highlight fundamental differences in how these compounds exert their muscle relaxant effects. wikipedia.orgdrugbank.compatsnap.com The preferred topical administration of Idrocilamide also sets it apart from oral muscle relaxants like Denpidazone in terms of systemic exposure and side effect profiles.

| Compound | Class/Type | Primary Mechanism of Action | Typical Administration Route |

| Idrocilamide | Cinnamic acid amide | Enhances GABAergic activity (central); Inhibits calcium ion influx (peripheral) | Topical |

| Decamethonium Bromide | Depolarizing neuromuscular blocker | Agonist at nicotinic acetylcholine receptors, causing sustained depolarization (neuromuscular junction) | Historically used clinically (often intravenously for paralysis) wikipedia.org |

| Denpidazone | Muscle Relaxant | Functional similarities to Idrocilamide and Decamethonium Bromide (based on classification) | Oral (often associated with CNS side effects) |

Analytical Methodologies for Idrocilamide Characterization and Quantification in Research

Chromatographic Techniques for Separation and Analysis

Chromatography plays a vital role in separating Idrocilamide from complex mixtures, including its degradation products and components of biological matrices. This separation is a prerequisite for accurate quantification and further structural investigation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of Idrocilamide. Method development in HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak characteristics. Reversed-phase HPLC is commonly employed, often utilizing C18 columns. akjournals.comresearchgate.net

Validation of developed HPLC methods is essential to ensure their reliability and compliance with regulatory guidelines, such as those from the International Conference on Harmonization (ICH). akjournals.comresearchgate.net Key validation parameters include accuracy, precision, linearity, range, selectivity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netijpsjournal.com

Studies have reported the development and validation of stability-indicating HPLC methods for Idrocilamide analysis in the presence of its degradation products. akjournals.comresearchgate.net For instance, an isocratic reversed-phase HPLC method using a C18 column and a mobile phase consisting of methanol (B129727), acetonitrile, and water adjusted to pH 4 has been developed and validated for Idrocilamide analysis in pharmaceutical preparations. akjournals.com This method demonstrated satisfactory separation of Idrocilamide from its acidic, alkaline, and oxidative degradation products. akjournals.com The linearity of this method was established over a specific concentration range, and its accuracy and precision were evaluated through recovery studies and determination of relative standard deviation (RSD) values, which were found to be within acceptable limits. akjournals.com

Table 1: Example HPLC Method Parameters for Idrocilamide Analysis

| Parameter | Value |

| Stationary Phase | C18 Column |

| Mobile Phase | Methanol–Acetonitrile–Water (60:10:30 v/v), pH 4 |

| Flow Rate | Not specified in source akjournals.com |

| Detection Wavelength | Not specified in source akjournals.com |

| Separation Mode | Isocratic Reversed-Phase |

Note: Data extracted from reference akjournals.com. Specific flow rate and detection wavelength were not explicitly mentioned in the provided snippet.

The application of validated HPLC methods extends to various research areas, including stability studies to predict the expiry dates of pharmaceutical formulations and investigations into the kinetics of degradation processes. akjournals.com

Micellar Liquid Chromatography for Biological Matrix Analysis (e.g., Plasma, Urine)

Micellar Liquid Chromatography (MLC) offers advantages for the analysis of Idrocilamide in biological matrices like plasma and urine, often allowing for direct injection of samples without extensive sample pretreatment. walshmedicalmedia.comresearchcommons.orgsemanticscholar.org This is possible because micellar mobile phases can solubilize proteins and other matrix components, preventing them from interfering with the chromatographic separation. researchcommons.orgmoca.net.ua

A micellar liquid chromatographic method has been developed and validated for the determination of Idrocilamide in both dosage forms and biological fluids. walshmedicalmedia.com This method utilized a micellar mobile phase containing sodium dodecyl sulphate, n-propanol, and triethylamine (B128534) in phosphoric acid buffer. walshmedicalmedia.com The method demonstrated high recovery rates for Idrocilamide in spiked human plasma and urine samples, indicating its reliability for analysis in these complex matrices. walshmedicalmedia.com

Table 2: Micellar Liquid Chromatography Performance in Biological Matrices

| Biological Matrix | Mean % Recovery | RSD (%) |

| Human Plasma | 99.93 | 0.31 |

| Human Urine | 100.1 | 0.26 |

Note: Data extracted from reference walshmedicalmedia.com.

The application of MLC for Idrocilamide analysis in biological fluids is valuable for pharmacokinetic studies, allowing for the determination of drug concentrations over time. walshmedicalmedia.comjournalijar.com

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is another chromatographic technique that has been applied to the analysis of Idrocilamide, particularly for the separation of the intact drug from its degradation products. akjournals.comresearchgate.net TLC offers a simpler and often faster alternative to HPLC for certain applications, such as preliminary stability studies and purity testing. akjournals.com

A densitometric TLC method has been developed and validated for the analysis of Idrocilamide in the presence of its degradation products. akjournals.com This method involves the chromatographic separation on silica (B1680970) gel plates followed by densitometric measurement of the separated spots. akjournals.com Similar to HPLC, the TLC method was validated for parameters like linearity, accuracy, and precision, demonstrating its suitability for quantitative analysis in pharmaceutical preparations. akjournals.com Laboratory-prepared mixtures of Idrocilamide and its degradation products have been analyzed using TLC to assess the method's specificity and recovery. akjournals.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric techniques provide valuable information about the structure and identity of Idrocilamide, complementing the data obtained from chromatographic separations.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. bellevuecollege.edunih.gov By analyzing the absorption bands in the IR spectrum of Idrocilamide, researchers can confirm the presence of key functional groups within its structure.

For Idrocilamide, which contains an amide group and a hydroxyl group, characteristic IR absorption bands would be expected. The carbonyl stretching vibration of the amide group typically appears in the region of 1630-1690 cm⁻¹. youtube.com The N-H stretching vibration of the amide group can be observed in the range of 3100-3500 cm⁻¹. youtube.com The O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. Analysis of the IR spectrum of Idrocilamide can provide confirmatory evidence for the presence of these functional groups, aiding in its structural characterization.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. msu.edulibretexts.org MS is invaluable for confirming the molecular weight of Idrocilamide and for obtaining structural details through the analysis of its characteristic fragments.

The molecular formula of Idrocilamide is C₁₁H₁₃NO₂, and its molecular weight is approximately 191.23 g/mol . wikipedia.orguni.lunih.gov In a mass spectrum, the molecular ion peak corresponds to the ionized intact molecule, providing a direct measure of its molecular weight. msu.edulibretexts.org For Idrocilamide, a molecular ion peak at m/z 191 would be expected.

Fragmentation of the molecular ion in the mass spectrometer can yield smaller ions, and the pattern of these fragment ions is characteristic of the compound's structure. msu.edulibretexts.orgwikipedia.org By analyzing the mass-to-charge ratios of these fragments, researchers can deduce information about the substructures and functional groups present in the Idrocilamide molecule. msu.edusciex.com Mass spectrometry, often coupled with chromatographic techniques like HPLC (HPLC-MS), provides a powerful approach for both the identification and quantification of Idrocilamide in complex samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the structural elucidation and confirmation of organic compounds like Idrocilamide. NMR provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

While specific detailed ¹H and ¹³C NMR spectra for Idrocilamide were not extensively detailed in the search results, NMR spectroscopy in general is a standard method for confirming the structure of synthesized or isolated compounds by comparing experimental spectra to known standards or predicted values based on the proposed structure. The technique relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, which are influenced by the local chemical environment. ula.ve This allows for the identification of different functional groups and their connectivity within the Idrocilamide molecule. Spectroscopic analysis, including FT-IR, NMR, and Mass Spectrometry, provides definitive structural confirmation and enables detailed characterization of functional groups.

Method Validation and Analytical Performance Parameters (e.g., Sensitivity, Linearity, Recovery)

The validation of analytical methods for Idrocilamide is critical to ensure the reliability, accuracy, and precision of research findings. Method validation involves assessing several performance parameters, including sensitivity, linearity, and recovery. These parameters demonstrate that the method is suitable for its intended purpose, such as the quantitative analysis of Idrocilamide in the presence of potential degradation products or in complex matrices like biological fluids or pharmaceutical formulations.

Research has focused on developing and validating chromatographic methods for the analysis of Idrocilamide, particularly stability-indicating methods capable of separating the intact drug from its degradation products. Two such methods mentioned include thin-layer chromatography (TLC) coupled with densitometry and isocratic reversed-phase high-performance liquid chromatography (HPLC) akjournals.com. These methods were developed and validated for the analysis of Idrocilamide in pharmaceutical formulations akjournals.comcu.edu.eg.

Sensitivity: Sensitivity refers to the ability of a method to detect and quantify the analyte at low concentrations. Key parameters related to sensitivity are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. For a micellar liquid chromatographic method developed for Idrocilamide, the detection limit was reported as 0.1 µg/mL and the quantification limit as 0.3 µg/mL. walshmedicalmedia.com For other spectrophotometric and spectrofluorimetric methods, LOD values of 0.05, 4.50, and 1.72 µg/mL were reported depending on the specific method used. journalijar.com

Linearity: Linearity establishes the proportional relationship between the analytical response (e.g., peak area in chromatography or absorbance/fluorescence intensity in spectroscopy) and the concentration of the analyte over a defined range. A linear calibration curve is typically generated by analyzing a series of standards at different concentrations. The linearity is assessed by the correlation coefficient (r²) and the visual inspection of the calibration plot. For the micellar liquid chromatographic method, the calibration curve was rectilinear over the concentration range of 1-10 µg/mL. walshmedicalmedia.com For TLC and HPLC methods, linear ranges of 25–1000 μg/mL and 0.02–3 μg/mL, respectively, were reported. akjournals.com Another LC method showed linearity in the range of 0.5–18 μg/mL with an r² of 0.9985. researchgate.net Spectrofluorimetric and spectrophotometric methods demonstrated linearity over ranges of 1–10, 50–500, and 25–250 μg/mL. journalijar.com

Recovery: Recovery studies assess the accuracy of an analytical method by determining the ability to quantify the analyte in the presence of matrix components. This is typically evaluated by adding known amounts of the analyte to blank matrix samples (e.g., plasma, urine, or pharmaceutical excipients) and analyzing them using the developed method. The percentage recovery is calculated by comparing the measured concentration to the expected concentration. For the micellar liquid chromatographic method, mean percentage recoveries of 99.93 ± 0.31 in spiked human plasma and 100.1 ± 0.26 in spiked urine samples were reported. walshmedicalmedia.com For the analysis of Idrocilamide in a commercial cream, the average percentage recovery was 100.74 ± 0.93. walshmedicalmedia.com HPLC methods also showed good accuracy based on mean measured concentrations as a percentage of the actual concentration, with percentage recovery calculated for laboratory-prepared mixtures of Idrocilamide and its degradation products. akjournals.com

Other validation parameters typically assessed include precision (repeatability and intermediate precision), specificity (ability to measure the analyte accurately in the presence of other components), and robustness (insensitivity of the method to small variations in experimental conditions). researchgate.netdemarcheiso17025.com These parameters collectively ensure that the analytical methods used for Idrocilamide research are reliable and generate accurate data.

Table 1: Summary of Analytical Performance Parameters for Idrocilamide Methods

| Method | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (Matrix) |

| Micellar HPLC walshmedicalmedia.com | 1-10 | 0.1 | 0.3 | 99.93±0.31 (Plasma), 100.1±0.26 (Urine), 100.74±0.93 (Cream) |

| TLC akjournals.com | 25-1000 | Not specified | Not specified | Calculated for mixtures akjournals.com |

| HPLC akjournals.com | 0.02-3 | Not specified | Not specified | Calculated for mixtures akjournals.com |

| LC (C18 column) researchgate.net | 0.5-18 (r²=0.9985) | Not specified | Not specified | Not specified |

| Spectrofluorimetric (NBD-Cl) journalijar.com | 1-10 | 0.05 | Not specified | Not specified |

| Spectrophotometric (Iodine) journalijar.com | 50-500 | 4.50 | Not specified | Not specified |

| Spectrophotometric (KI | KIO₃) journalijar.com | 25-250 | 1.72 | Not specified |

Note: Data compiled from various sources and may represent different study conditions and matrices.

Detailed research findings from method validation studies highlight the applicability of these techniques for quantitative analysis and stability studies of Idrocilamide. For instance, validated chromatographic methods have been used to investigate the kinetics of alkaline degradation of Idrocilamide at different temperatures. akjournals.com Forced degradation studies under acidic, alkaline, and oxidative conditions have been performed to assess the stability-indicating capability of developed methods and to identify degradation products. akjournals.comresearchgate.netresearchgate.net

Table 2: Forced Degradation Conditions for Idrocilamide Stability Studies

| Stress Condition | Reagent | Concentration | Temperature (°C) | Duration (h) | Reference |

| Acidic | HCl | 5 M or 1 M | 100 | 2 | akjournals.comresearchgate.net |

| Alkaline | NaOH | 2 M or 1 M | 100 | 3 | akjournals.comresearchgate.net |

| Oxidative | H₂O₂ | 3% or 50% | Not specified | 24 | akjournals.comresearchgate.net |

| Alkaline Kinetics | NaOH | 2 M | 50, 60, 70, 80, 90 | 5-45 minutes | akjournals.comwalshmedicalmedia.com |

These studies underscore the importance of validated analytical methodologies in supporting research on Idrocilamide, from structural confirmation to quantitative analysis and stability assessment.

Emerging Research Directions and Future Scope for Idrocilamide Investigation

Identification of Undiscovered Molecular Targets and Ligand Interactions

Research into idrocilamide's mechanism of action is ongoing, with efforts directed at identifying previously undiscovered molecular targets and understanding its detailed ligand interactions. While idrocilamide is believed to exert its muscle-relaxant effects by decreasing calcium release from the sarcoplasmic reticulum and influencing voltage-dependent inactivation smolecule.com, the precise molecular targets in these pathways are still under investigation. Understanding the intricate interactions between small molecule ligands like idrocilamide and receptor biomacromolecules is crucial for predicting binding modes and affinity strengths, which is significant for understanding the molecular mechanisms of pharmacological activities and targeted drug screening. nih.gov Advanced computational methods, such as molecular docking and protein-ligand interaction fingerprinting, are being employed to analyze these interactions at an atomic level, considering factors like hydrogen bonding networks and charged residues within binding pockets. mdpi.comnih.gov These studies aim to provide a deeper understanding of the structural and dynamic features governing idrocilamide's binding, potentially revealing novel targets or interaction profiles that could explain its therapeutic effects and suggest new applications.

Advancements in Environmentally Benign Synthetic Routes

Advancements are being made in developing environmentally benign synthetic routes for idrocilamide. Traditional synthesis methods have involved multiple reactants and the use of solvents like dichloromethane (B109758) or tetrahydrofuran (B95107). mdpi.com More recent research has focused on greener approaches, including solvent-free aminolysis reactions catalyzed by zinc-containing species. researchgate.netnih.govresearchgate.net These eco-catalysts, some derived from plant materials grown on contaminated soils, offer a sustainable alternative to traditional methods. mdpi.comnih.gov

The use of biosourced catalysts, such as those prepared from Lolium perenne L. plants, has shown promise in synthesizing idrocilamide with good yields under solvent-free conditions. mdpi.comnih.gov This approach minimizes waste and aligns with green chemistry principles. mdpi.com

Here is a table summarizing some reported synthetic approaches:

| Synthetic Approach | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Traditional Methods | Various reagents and conditions (e.g., Et3N, ClCO2Me, SOCl2, H2SO4, Na2CO3, Me3P) | CH2Cl2, THF, MeOH, DMSO, H2O | Varied | researchgate.net |

| Environmentally Friendly Aminolysis | ZnCl2, Montmorillonite (B579905) K10 (MK10) impregnated with ZnCl2, or eco-catalysts | Solvent-free | Varied | researchgate.netnih.govresearchgate.net |

| Green Synthesis with Biosourced Catalyst | Zn-BioCat (from Lolium perenne L. ashes) | Solvent-free | 69.9 | mdpi.com |

The development of reusable catalysts, such as the Ecocat2, further enhances the sustainability of idrocilamide synthesis, allowing for multiple reaction cycles without significant loss of efficiency. mdpi.comnih.govresearchgate.net

Integration of Computational Chemistry and In Silico Drug Discovery Approaches

Computational chemistry and in silico drug discovery approaches are increasingly integrated into idrocilamide research to accelerate the identification of potential drug targets and optimize compound design. beilstein-journals.orgfmhr.org These methods offer cost-effective and time-efficient ways to explore large chemical spaces and predict molecular interactions. fmhr.orgnih.gov

Techniques such as molecular docking are used to simulate the binding of idrocilamide to potential protein targets and predict binding affinities. nih.govfmhr.org Protein-ligand interaction fingerprinting helps in understanding the specific interactions at the binding site. nih.govbrieflands.com Quantitative Structure-Activity Relationship (QSAR) analysis can be employed to build predictive models relating idrocilamide's chemical structure to its biological activity. fmhr.org

The use of computational tools allows for virtual screening of compound libraries to identify potential derivatives or related compounds with improved properties or novel activities. nih.govfmhr.org Furthermore, computational methods can aid in predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties, which are crucial for drug development. riken.jp

Preclinical Investigations into Idrocilamide's Activity in Dermatological Models of Inflammation

Preclinical investigations are exploring idrocilamide's activity in dermatological models of inflammation, particularly given its current topical application and reported anti-inflammatory effects. Rosacea, a chronic inflammatory skin condition, has been identified as a potential target for idrocilamide treatment. google.com

Research in this area involves utilizing various in vitro and ex vivo skin models that mimic inflammatory conditions. These models include human skin explants and 3D cell cultures, which allow for the assessment of inflammatory responses and the efficacy of topical agents. nih.govmdpi.com Inflammatory events can be induced using agents like dithranol or substance P to simulate conditions such as contact dermatitis or neurogenic inflammation. nih.gov

Studies in these models can evaluate idrocilamide's ability to modulate inflammatory markers, such as cytokine levels, and assess its impact on cellular processes involved in skin inflammation. mdpi.comfrontiersin.org While the provided search results highlight the use of such models for screening topical anti-inflammatory drugs in general mdpi.comcardiff.ac.uk and mention idrocilamide's potential for rosacea google.com, specific detailed findings of idrocilamide's activity in these preclinical dermatological models are not extensively provided. However, the focus on dermatological applications and the availability of relevant in vitro and ex vivo models indicate this as a significant area of ongoing and future research for idrocilamide.

Q & A

Q. How to critique conflicting evidence on Idrocilamide’s off-target effects?

- Methodological Answer : Perform meta-analyses using tools like RevMan to quantify effect heterogeneity. Assess study quality via GRADE criteria (e.g., risk of bias, indirectness). Propose mechanistic studies (e.g., proteomic profiling) to test competing hypotheses. Discuss limitations in the discussion section, per Qualitative Research in Social Science guidelines .

Q. What peer review strategies enhance the rigor of Idrocilamide manuscripts?

- Methodological Answer : Pre-submission reviews by co-authors using checklists (e.g., CONSORT for in vivo studies). Address reviewer comments systematically: tabulate responses and cite supporting literature for disputed points. Use platforms like Overleaf for collaborative editing and version control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.